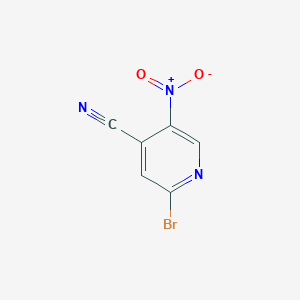

2-bromo-5-nitropyridine-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-bromo-5-nitropyridine-4-carbonitrile is a chemical compound used in the synthesis of various biaryls and 2-pyridyl analogs . It is often employed as a reagent in the synthesis of novel benzinidazoles .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the bromination of 2-aminopyridine in acetonitrile at 0-5 °C, which yields 5-bromo-2-aminopyridine with good regioselectivity . The brominated amino-pyridine is then reacted with an oxidant mixture, yielding 5-Bromo-2-nitropyridine .Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C6H2BrN3O2 . Its molecular weight is 202.99 .Chemical Reactions Analysis

This compound is used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . It is also used in the synthesis of 2-pyridyl analogs .Physical And Chemical Properties Analysis

This compound is an off-white to light yellow crystal . The exact melting point, flash point, and density are not available in the current resources .科学的研究の応用

Environmental Impacts of Nitrophenols

Nitrophenols, including compounds related to 2-bromo-5-nitropyridine-4-carbonitrile, are significant in environmental science due to their occurrence in the atmosphere from various sources, including combustion processes and pesticide hydrolysis. The study of nitrophenols helps understand atmospheric pollution and potential impacts on human health and the environment. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to detect and quantify nitrophenols, facilitating research into their sources, transformations, and sinks in the environment (Harrison et al., 2005).

Advancements in Photocatalysis

Graphitic carbon nitride (g-C3N4) based nanocomposites, including those potentially derived from this compound, are explored for their photocatalytic applications in environmental purification and energy generation. Modifications of g-C3N4 with various materials enhance its photocatalytic efficiency, demonstrating its utility in photoreduction of CO2, water splitting, and contaminant degradation. This research underscores the role of such compounds in advancing low-carbon technologies for environmental remediation and sustainable energy solutions (Asadzadeh-Khaneghah & Habibi-Yangjeh, 2020).

Environmental and Health Monitoring

The development of sensitive and selective sensors is crucial for environmental and healthcare monitoring. Graphitic carbon nitride (g-C3N4) materials, potentially including derivatives of this compound, are investigated for their applications in electrochemical sensors. These sensors are designed for the detection of toxic metals, organic compounds, and biomolecules, highlighting the importance of such research in safeguarding public health and environmental integrity (Vinoth, Shalini Devi, & Pandikumar, 2021).

Safety and Hazards

作用機序

Mode of Action

The mode of action of 2-Bromo-5-nitroisonicotinonitrile is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

The compound is also reported to inhibit CYP1A2 .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

特性

IUPAC Name |

2-bromo-5-nitropyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrN3O2/c7-6-1-4(2-8)5(3-9-6)10(11)12/h1,3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQBVHJPXLBQHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。